![molecular formula C24H21NO4S B2551946 [4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114653-05-2](/img/structure/B2551946.png)
[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
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Description
The compound , "4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," does not appear to be directly discussed in the provided papers. However, we can infer some general information based on related compounds that are mentioned.
Synthesis Analysis
The synthesis of related compounds involves the use of a [4+2] cycloaddition Diels-Alder reaction, which is a common method for constructing cyclic structures. In the case of the 3,4-dimethyl phenyl bicyclo methanones, this reaction was catalyzed by fly-ash in an aqueous phase and conducted under cooling conditions to achieve yields greater than 60% . Although the specific synthesis of the compound is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
For a related compound, "2-(1,3-Benzothiazol-2-ylmethoxy)-5-bromophenylmethanone," the molecular structure was analyzed, revealing a dihedral angle of 71.34° between the benzothiazole and chlorophenyl methanone groups . This suggests that the compound of interest may also exhibit significant dihedral angles between its aromatic systems, which could influence its reactivity and interactions.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound "4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone." However, the presence of functional groups such as methanone and benzothiazin rings in related compounds suggests that they may undergo reactions typical for such moieties, including nucleophilic addition or substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 3,4-dimethyl phenyl bicyclo methanones were characterized by their physical constants and spectral data . While the exact properties of the compound are not provided, it is likely that similar characterization techniques would be used to determine its properties. Additionally, the related compound showed weak C-H⋯N hydrogen bonds and Br⋯Cl short contacts, which contributed to the formation of a three-dimensional network in the crystal structure . These types of interactions could also be relevant for the compound of interest.
Relevant Case Studies
The papers do not mention case studies directly related to the compound "4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone." However, the synthesized methanones in paper were tested for antimicrobial, antioxidant, and insect antifeedant activities, indicating potential applications for the compound if it shares similar biological properties.
Scientific Research Applications
Lignin Model Compound Studies
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous dioxane with an acid highlights the significance of the γ-hydroxymethyl group in such reactions. It reveals mechanisms of hydride transfer from benzyl-cation-type intermediates, contributing to understanding the chemical behavior of complex organic structures (T. Yokoyama, 2015).
Amyloid Imaging Ligands
Developments in amyloid imaging ligands for Alzheimer's disease, involving compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, showcase the application of specialized chemical entities in medical diagnostics. These ligands, studied through PET imaging, provide a pathway for early detection and evaluation of therapies (A. Nordberg, 2007).
Anticancer Drug Research
Investigations into compounds with potential anticancer properties, focusing on tumor specificity and reducing keratinocyte toxicity, underscore the ongoing search for more effective treatments. Compounds studied for their apoptotic effects in oral squamous cell carcinoma cells highlight the pursuit of targeted therapies with minimal side effects (Y. Sugita et al., 2017).
Oxidation Processes in Water Treatment
Advanced oxidation processes (AOPs) for treating acetaminophen in water, involving various kinetics and mechanisms, demonstrate the role of chemical compounds in environmental remediation. This research, emphasizing the degradation pathways and by-products, contributes to the understanding of pollution control (Mohammad Qutob et al., 2022).
properties
IUPAC Name |
[4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-16-12-17(2)14-19(13-16)25-15-23(24(26)18-8-10-20(29-3)11-9-18)30(27,28)22-7-5-4-6-21(22)25/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPODUPULWBNSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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